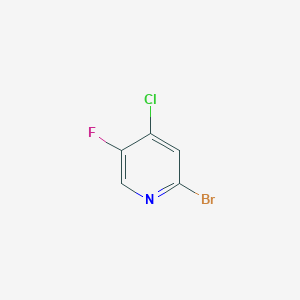

2-Bromo-4-chloro-5-fluoropyridine

描述

Significance of Polyhalogenated Pyridines as Fundamental Building Blocks in Organic Synthesis

Polyhalogenated pyridines serve as versatile scaffolds in organic synthesis. eurekalert.org The presence of multiple halogens with differing reactivity allows for selective, stepwise functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. This regioselective reactivity is a key advantage, enabling the construction of highly substituted pyridine (B92270) derivatives that would be challenging to synthesize by other means. researchgate.netnih.govrsc.orgorganic-chemistry.org The ability to introduce a range of substituents at specific positions on the pyridine ring makes these compounds invaluable for creating libraries of molecules for drug discovery and materials science. researchgate.net

Role of Halogenated Pyridines in Medicinal Chemistry, Agrochemicals, and Advanced Materials Science

The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs and agrochemicals. nih.govrsc.orgnih.gov Halogenation of this core structure can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability. nih.gov Consequently, polyhalogenated pyridines are crucial starting materials for the synthesis of new therapeutic agents and crop protection chemicals. nih.govresearchgate.netresearchgate.netnih.gov In materials science, the unique electronic and photophysical properties of functionalized pyridines make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysts. ossila.com

Overview of Synthetic Challenges and Methodological Advances in Pyridine Functionalization

Despite their importance, the functionalization of pyridines presents significant challenges due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. beilstein-journals.orgthieme-connect.com Direct C-H functionalization, while highly desirable for its atom economy, often requires harsh reaction conditions and can suffer from a lack of regioselectivity. rsc.orgresearchgate.net However, recent years have seen remarkable progress in the development of new synthetic methodologies to overcome these hurdles. Advances in transition-metal-catalyzed cross-coupling reactions, directed ortho-metalation, and innovative C-H activation strategies have provided milder and more selective routes to a wide array of functionalized pyridines. nih.govbeilstein-journals.orgthieme-connect.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPMKHZIRJTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735126 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-44-9 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Properties of 2 Bromo 4 Chloro 5 Fluoropyridine

The compound 2-Bromo-4-chloro-5-fluoropyridine is a triply halogenated pyridine (B92270) derivative. Its specific substitution pattern imparts a unique set of properties that are of interest in synthetic chemistry.

| Property | Value |

| CAS Number | 1033203-44-9 |

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C(=CN=C1Br)F)Cl |

This table is based on data from chemical suppliers. 001chemical.combldpharm.comcymitquimica.comlookchem.comchembuyersguide.comchemsigma.comgrosseron.comlookchem.comfeifanchem.comhuaxuejia.cn

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. However, based on its structure and data for similar compounds, it is expected to be a solid or liquid at room temperature with a relatively high boiling point due to its molecular weight and polarity.

Synthesis and Reactivity of 2 Bromo 4 Chloro 5 Fluoropyridine

The synthesis of polysubstituted pyridines often involves multi-step sequences. While a specific, detailed synthesis for 2-Bromo-4-chloro-5-fluoropyridine is not extensively documented in readily accessible literature, its preparation can be conceptualized based on established methods for pyridine (B92270) functionalization. A plausible route could involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce one of the halogen atoms. Alternatively, halogenation of a pre-functionalized pyridine ring could be employed.

The reactivity of this compound is dictated by the electronic effects of the three different halogen substituents on the pyridine ring. The bromine atom at the 2-position is generally the most susceptible to metal-halogen exchange or participation in cross-coupling reactions, such as Suzuki or Stille couplings. The chlorine and fluorine atoms are typically less reactive under these conditions, allowing for selective functionalization at the C-2 position. It has been noted that the replacement of a nitro group with a chlorine atom, as is the case in this compound compared to a nitro analogue, can reduce the electron-withdrawing effects, thereby making the compound less reactive in certain reduction or coupling reactions.

Applications in Organic Synthesis

Regioselective Synthesis of Multi-Halogenated Pyridine Scaffolds

The precise installation of multiple halogen atoms onto a pyridine core requires a diverse toolbox of synthetic strategies. The inherent reactivity of the pyridine ring, which is susceptible to nucleophilic attack at the 2- and 4-positions and electrophilic attack at the 3-position, must be carefully managed to achieve the desired substitution pattern.

Strategies for Ortho-, Meta-, and Para-Halogenation

The position of halogenation on the pyridine ring is dictated by the electronic nature of the pyridine itself and the type of halogenating agent used.

Ortho-Halogenation (2-position): Direct 2-halogenation can be achieved through various methods. One approach involves the use of pyridine N-oxides, which can be selectively halogenated at the 2-position. nih.govacs.org Another strategy employs metalation-trapping sequences, often utilizing directing groups to guide the halogen to the desired location. nih.govacs.org

Meta-Halogenation (3-position): Achieving selective 3-halogenation is particularly challenging. nih.govanalytik.news Electrophilic aromatic substitution (EAS) processes are inherently 3-selective but often demand harsh conditions like strong acids and high temperatures, leading to limited substrate scope and potential for regioisomeric mixtures. nih.govnih.gov An alternative is the use of metalation-halogenation sequences with strong bases, although these typically necessitate directing groups for reliable 3-position functionalization. nih.gov A more recent and milder approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgthieme-connect.com This method temporarily converts the electron-deficient pyridine into an electron-rich acyclic intermediate that readily undergoes regioselective halogenation. chemrxiv.orgthieme-connect.com

Para-Halogenation (4-position): The 4-position can be halogenated through a couple of primary strategies. One method involves the conversion of pyridines to their N-oxides, followed by a 4-selective nitration. The nitro group can then be displaced by a halide. nih.govacs.org Another approach utilizes metalation-trapping sequences, where directing groups facilitate halogenation at the 4-position. nih.govacs.org A novel two-step method involves the installation of specially designed heterocyclic phosphines at the 4-position to form phosphonium (B103445) salts, which are subsequently displaced by halide nucleophiles. nih.govacs.org

Directed Halogenation Techniques

Directed halogenation techniques offer a powerful means to control regioselectivity by using a functional group to guide the halogenating agent to a specific position. Carbonyls and existing halides are commonly employed as directing groups in metalation-trapping sequences for 4-halogenation. nih.govacs.org For 3-halogenation, directing groups are often required to achieve reliable outcomes in metalation-halogenation reactions. nih.gov The strategic placement of a directing group can override the inherent reactivity of the pyridine ring, enabling the synthesis of complex, multi-substituted pyridines.

Approaches via Aminopyridine Precursors and Diazotization Reactions

Aminopyridines serve as versatile precursors for the synthesis of halopyridines through diazotization reactions, commonly known as the Sandmeyer reaction. This process involves the conversion of an amino group into a diazonium salt, which is then displaced by a halide. google.comgoogle.com

For instance, 2-bromo-4-fluoropyridine (B1291336) can be synthesized from 2-bromopyridin-4-amine. chemicalbook.com The aminopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid like tetrafluoroboric acid (HBF₄), to form the corresponding diazonium salt. chemicalbook.com Gentle warming of the diazonium salt solution then leads to the formation of the desired fluoropyridine. chemicalbook.com Similarly, 2,3-dihalopyridines can be prepared from 3-aminopyridine (B143674). The process involves the initial halogenation of 3-aminopyridine to form a 3-amino-2-halopyridine intermediate, followed by diazotization and subsequent reaction with a halo acid in the presence of a copper(I) catalyst. google.com

A variety of reaction conditions can be employed, including the use of different nitrite salts and acids, to optimize the yield and purity of the final product. google.comgoogle.com The table below summarizes a representative example of a diazotization reaction for the synthesis of a halopyridine.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-bromopyridin-4-amine | 1. NaNO₂, 50% aq. HBF₄, 0°C to rt | 2-Bromo-4-fluoropyridine | Not Specified | chemicalbook.com |

| 3-aminopyridine | 1. Halogenating agent, FeCl₃ 2. NaNO₂ 3. Halo acid, Cu(I) catalyst | 2,3-dihalopyridine | Not Specified | google.com |

Table 1: Examples of Halopyridine Synthesis via Diazotization

Synthesis from Perhalopyridine Derivatives

The synthesis of specific multi-halogenated pyridines can also be achieved by starting with a perhalogenated pyridine and selectively replacing certain halogen atoms. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, demonstrating the feasibility of creating highly substituted and unique halogenated pyridines from readily available starting materials. nih.gov This approach often involves halogen dance reactions or selective metal-halogen exchange followed by trapping with an electrophile. nih.gov

Advanced Functionalization Techniques

Beyond the initial synthesis of the halogenated pyridine scaffold, advanced functionalization techniques are employed to introduce further chemical diversity.

Carbon-Hydrogen (C–H) Functionalization Strategies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings. researchgate.netrsc.org These methods avoid the need for pre-functionalized starting materials, offering a more direct route to complex molecules. researchgate.net

For pyridines, C–H functionalization can be challenging due to the electron-deficient nature of the ring. researchgate.net However, recent advances have enabled the selective functionalization at various positions. While ortho- and para-C–H functionalization are more common due to the electronic bias of the pyridine ring, methods for the more challenging meta-C–H functionalization have been developed. analytik.newsresearchgate.netnih.gov

One successful strategy for meta-C–H functionalization involves a temporary dearomatization-rearomatization process. analytik.newsnih.gov The pyridine is first converted into an electron-rich dienamine intermediate, which then undergoes regioselective reaction with an electrophile at the meta-position. Subsequent rearomatization under acidic conditions yields the meta-functionalized pyridine. analytik.news This approach has been successfully applied to introduce a variety of functional groups, including trifluoromethyl, perfluoroalkyl, and halogen groups. analytik.newsnih.gov

The table below provides a conceptual overview of different C-H functionalization approaches for pyridines.

| Position | Strategy | Key Features | Reference |

| ortho / para | Electronically biased reactivity | Favored due to the inherent electronics of the pyridine ring. | researchgate.net |

| meta | Temporary dearomatization-rearomatization | Reverses the electronic properties of the pyridine ring to enable electrophilic attack at the meta-position. | analytik.newsnih.gov |

| meta | Directing group strategies | Utilizes a functional group to guide the reaction to the meta-position. | nih.gov |

Table 2: Conceptual Overview of Pyridine C-H Functionalization Strategies

Metal-Catalyzed C–H Activation

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, offering an atom-economical alternative to classical methods that often require pre-functionalized substrates. rsc.orgbeilstein-journals.org These methods have been extensively reviewed and include a variety of transformations such as alkylation, arylation, and alkenylation. nih.govresearchgate.net

For a highly substituted and electron-deficient substrate like this compound, direct C–H activation would target the sole remaining hydrogen at the C-6 position. While specific examples on this exact molecule are not prevalent in the literature, general principles of metal-catalyzed C–H functionalization of pyridines can be applied. Catalytic systems employing transition metals such as rhodium, iridium, and rare earth metals have demonstrated efficacy in the ortho-C–H functionalization of pyridines. nih.gov For instance, a rhodium-catalyzed ortho-alkylation could potentially introduce an alkyl group at the C-6 position of a suitable precursor to this compound.

| Catalyst System | Potential Transformation on a Pyridine Core | Research Focus |

| Rhodium Complexes | Ortho-alkylation, ortho-arylation | C-H activation of pyridines |

| Iridium Complexes | C-H borylation | Synthesis of functionalized pyridines |

| Rare Earth Metal Complexes | Ortho-aminoalkylation | C-H functionalization with polar imines |

Metal-Free C–H Functionalization

In recent years, metal-free C–H functionalization has gained significant traction, providing a more sustainable and cost-effective approach. These methods often rely on the use of radical-based transformations or the activation of the pyridine ring through N-oxide formation. icm.edu.pl

For an electron-deficient heteroarene such as this compound, Minisci-type reactions are a plausible strategy for C–H functionalization. icm.edu.pl These reactions involve the addition of a nucleophilic radical to the protonated pyridine ring. Pyridine N-oxides can also serve as precursors to facilitate C-2 selective functionalization. icm.edu.pl While the existing halogens on the target molecule would influence the regioselectivity, these metal-free methods offer a valuable alternative for introducing further diversity.

| Method | Activating Agent | Potential Functionalization |

| Minisci-type Reaction | Acid | Alkylation, Acylation |

| Photochemical Reaction | Pyridine N-oxide | Alkylation of electron-deficient heteroarenes |

Dearomatization-Rearomatization Processes for Meta-Functionalization

Achieving meta-selective functionalization of pyridines is a significant challenge due to the inherent electronic bias of the ring towards ortho and para substitution. researchgate.netnih.gov The dearomatization-rearomatization strategy has emerged as an elegant solution to this problem. researchgate.netnih.gov This approach involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate, which then undergoes functionalization at the desired meta-position, followed by rearomatization to restore the pyridine core. researchgate.netnih.gov

This strategy can be particularly useful for introducing substituents at the C-3 or C-5 positions of the pyridine ring. researchgate.net For a molecule like this compound, this could hypothetically be applied to a precursor to introduce the fluorine atom at the C-5 position. The process often involves the formation of intermediates such as oxazino pyridines, which can then be functionalized. nih.gov

Late-Stage Halogenation and Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a critical strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis to rapidly generate analogues for structure-activity relationship studies. nih.govacs.orgacs.orgberkeley.edu

For a complex pyridine like this compound, LSF could be employed to introduce further diversity. For instance, the bromine atom at the C-2 position could be a handle for various cross-coupling reactions. Alternatively, late-stage halogenation techniques could be used to introduce additional halogen atoms, although the current substitution pattern is already dense. acs.org Strategies for the late-stage chlorination of bioactive compounds have been developed, which could be relevant for the synthesis of precursors to the target molecule. nih.gov

Regioexhaustive Functionalization Approaches

Regioexhaustive functionalization aims to systematically modify every available position on a scaffold. While the term is not widely used in the context of a single pyridine ring, the concept can be applied to the systematic and selective functionalization of all possible positions. For this compound, this would involve the selective functionalization of the single remaining C-H bond at the C-6 position. Strategies that offer high regioselectivity, such as directed ortho-metalation or highly selective C-H activation, would be key to achieving this. nih.gov

Solid Phase Synthesis and Scaffold Immobilization

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. nih.govnih.gov This approach involves the immobilization of a scaffold onto a solid support, followed by a series of reactions to build complexity, and finally cleavage from the support to release the desired products. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, especially those activated by electron-withdrawing groups. libretexts.orgnih.gov In the context of polysubstituted pyridines, SNAr reactions are crucial for introducing a variety of nucleophiles onto the pyridine core. youtube.com

The regioselectivity of SNAr reactions on this compound is dictated by the electronic properties of the pyridine ring and the nature of the attacking nucleophile. The presence of multiple halogen substituents with differing electronegativities (F > Cl > Br) and the nitrogen atom within the aromatic ring create distinct electrophilic centers.

Generally, nucleophilic attack is favored at positions that are electronically deficient and can stabilize the negative charge of the intermediate, known as a Meisenheimer complex. libretexts.org The fluorine atom, being the most electronegative, typically makes the carbon to which it is attached highly electrophilic, often rendering it the most reactive site for nucleophilic attack in SNAr reactions. youtube.comyoutube.com This is contrary to the usual leaving group ability in SN1/SN2 reactions where iodide is the best leaving group. youtube.com

In di- and tri-substituted halopyridines, the position of substitution is influenced by the ability of the electron-withdrawing groups to stabilize the intermediate carbanion through resonance. libretexts.org For this compound, the relative reactivity of the halogenated positions towards nucleophiles is a key consideration for selective functionalization. While specific studies on the comprehensive regioselectivity of this compound with a wide array of nucleophiles are not extensively detailed in the provided results, the general principles of SNAr on halopyridines suggest that the outcome will depend on a delicate balance of electronic and steric factors. wuxiapptec.com

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. nih.gov The first and often rate-determining step involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org The second step is the rapid elimination of the leaving group, restoring the aromaticity of the ring.

For a reaction to proceed, the aromatic ring must be activated by electron-withdrawing substituents, which are capable of stabilizing the negative charge of the intermediate. libretexts.org In this compound, the nitrogen atom and the halogen atoms all contribute to the electron-deficient nature of the pyridine ring, thereby facilitating nucleophilic attack.

Recent studies have also proposed a concerted mechanism (cSNAr) for some nucleophilic aromatic substitutions, where bond formation and bond breaking occur in a single step, particularly with highly reactive nucleophiles or specific substrates. nih.gov The applicability of a concerted versus a stepwise mechanism for this compound would depend on the specific reaction conditions and the nucleophile employed.

Cross-Coupling Reactions at Halogenated Pyridine Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules.

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkynyl, and other organic fragments.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide. nih.govmdpi.com For instance, 2-bromo-5-fluoropyridine (B41290) can react with phenylboronic acid in a Suzuki coupling to form 5-fluoro-2-phenylpyridine. sigmaaldrich.com Given the reactivity of the C-Br bond, it is expected that this compound would readily participate in Suzuki couplings at the 2-position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a valuable method for constructing carbon-carbon bonds and has been applied to various bromo-pyridines. soton.ac.uknih.gov For example, 2-bromo-4-fluoropyridine has been used to synthesize bis(pyridine) ligands via Sonogashira coupling. ossila.com

Stille Coupling: This reaction utilizes an organotin reagent to couple with an organic halide. 2-Bromo-4-fluoropyridine can be used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling with bis(tributyltin). ossila.com

The following table summarizes the application of these cross-coupling reactions with similar compounds:

| Reaction Type | Substrate | Reagent | Product |

| Suzuki Coupling | 2-Bromo-5-fluoropyridine | Phenylboronic acid | 5-Fluoro-2-phenylpyridine sigmaaldrich.com |

| Sonogashira Coupling | 2-Bromo-4-fluoropyridine | 1,2-Ethynylbenzene | Bis(pyridine) ligand ossila.com |

| Stille Coupling | 2-Bromo-4-fluoropyridine | Bis(tributyltin) | 2,2'-Bipyridine ligand ossila.com |

The first step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the low-valent transition metal catalyst (typically Pd(0)). mdpi.comresearchgate.net This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex.

The rate of oxidative addition is highly dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F. wikipedia.org This differential reactivity is crucial for achieving selective cross-coupling reactions on polyhalogenated substrates. For this compound, the C-Br bond is the most likely site for initial oxidative addition to a palladium(0) catalyst under typical cross-coupling conditions.

The presence of three different halogens on the pyridine ring of this compound offers the potential for sequential and site-selective cross-coupling reactions. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to selectively functionalize one halogenated position while leaving the others intact for subsequent transformations.

The general reactivity trend (Br > Cl > F) in palladium-catalyzed cross-coupling reactions allows for a strategic approach to the synthesis of highly substituted pyridines. For example, a Suzuki or Sonogashira coupling could be performed selectively at the C2-bromo position, followed by a subsequent, more forcing reaction at the C4-chloro position. The C5-fluoro position is generally the least reactive in such transformations. rsc.org

This differentiated reactivity provides a powerful tool for the construction of complex molecular architectures from a single, readily available starting material. However, achieving high selectivity can sometimes be challenging and may require careful optimization of reaction parameters to avoid competing reactions or loss of selectivity.

Metalation and Subsequent Electrophilic Substitution

The presence of multiple halogen atoms on the pyridine ring of this compound opens up avenues for regioselective functionalization through metal-halogen exchange reactions. This strategy allows for the introduction of a wide range of electrophiles onto the pyridine core, a transformation that is often challenging to achieve through other means due to the electron-deficient nature of the pyridine ring. gcwgandhinagar.com

While specific studies on the metalation of this compound are not extensively documented in publicly available research, valuable insights can be drawn from the reactivity of structurally similar polyhalogenated pyridines. For instance, research on the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the feasibility of selective metalation. nih.gov In this analog, treatment with a Grignard reagent such as isopropylmagnesium chloride can lead to a halogen dance reaction, followed by magnesiation at a specific position, which can then be trapped by an electrophile. nih.gov

For this compound, the relative reactivity of the carbon-halogen bonds towards metalation is a key consideration. Generally, the order of reactivity for metal-halogen exchange is I > Br > Cl. Therefore, it is anticipated that the C2-Br bond would be the most susceptible to exchange with common organolithium or magnesium reagents.

A plausible reaction sequence would involve the treatment of this compound with a strong base like n-butyllithium or a Grignard reagent at low temperatures. This would likely lead to the formation of a 2-pyridyl organometallic intermediate. This highly reactive species can then be quenched with various electrophiles to introduce new functional groups at the 2-position.

Table 1: Plausible Electrophilic Substitution Reactions via Metalation

| Electrophile | Product |

| DMF (N,N-Dimethylformamide) | 4-chloro-5-fluoro-2-formylpyridine |

| CO2 | 4-chloro-5-fluoropyridine-2-carboxylic acid |

| Aldehydes/Ketones | (4-chloro-5-fluoropyridin-2-yl)methanols |

| Alkyl halides | 2-alkyl-4-chloro-5-fluoropyridine |

It is important to note that the reaction conditions, including the choice of solvent, temperature, and organometallic reagent, would need to be carefully optimized to achieve high regioselectivity and yield.

Radical and Ionic Reactions

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three halogen atoms, makes this compound susceptible to nucleophilic attack. These reactions typically proceed through an ionic mechanism, specifically nucleophilic aromatic substitution (SNAr).

In SNAr reactions on polyhalogenated pyridines, the position of attack is directed by the electronic effects of the substituents. The 2- and 4-positions of the pyridine ring are the most activated towards nucleophilic attack. gcwgandhinagar.com In the case of this compound, both the 2-position (bearing the bromine) and the 4-position (bearing the chlorine) are potential sites for substitution.

The relative reactivity of the halogens as leaving groups in SNAr reactions on pyridines is not always straightforward and can depend on the nature of the nucleophile and the reaction conditions. While typically iodide is the best leaving group followed by bromide and then chloride, the high electronegativity of fluorine can significantly polarize the C-F bond, making the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. sci-hub.se In some instances, this can lead to the fluoride (B91410) being a better leaving group than chloride or bromide.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) |

| Alkoxides (e.g., NaOMe) | 2-alkoxy-4-chloro-5-fluoropyridine or 4-alkoxy-2-bromo-5-fluoropyridine |

| Amines (e.g., RNH2) | 2-amino-4-chloro-5-fluoropyridine or 4-amino-2-bromo-5-fluoropyridine |

| Thiols (e.g., RSH) | 2-(alkylthio)-4-chloro-5-fluoropyridine or 4-(alkylthio)-2-bromo-5-fluoropyridine |

The regioselectivity of these reactions would need to be determined experimentally.

Information regarding specific radical reactions involving this compound is scarce in the literature. However, halogenated pyridines can, in principle, participate in radical processes. For example, radical dehalogenation or coupling reactions initiated by radical starters could be envisioned. The C-Br bond, being weaker than the C-Cl and C-F bonds, would be the most likely site for homolytic cleavage to generate a pyridyl radical. This radical could then be trapped or participate in further propagation steps.

Vibrational Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations. An experimental FT-Raman spectrum for this compound is not publicly documented. However, based on its structure, strong Raman signals would be anticipated for the pyridine ring breathing modes and the carbon-halogen bonds, providing valuable data for a complete vibrational analysis.

Normal Coordinate Analysis for Vibrational Mode Assignment

Normal coordinate analysis is a theoretical method used to assign the observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions. This computational approach involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on its geometry and force constants. These calculated frequencies are then compared with the experimental data to achieve a detailed and accurate assignment of each vibrational mode. While a dedicated normal coordinate analysis for this compound has not been published, such an analysis would be essential for a definitive interpretation of its vibrational spectra. Studies on similar halogenated pyridines have demonstrated the utility of this method in unambiguously assigning complex vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by the electron density of its local environment, and spin-spin coupling between neighboring protons can reveal their connectivity. For this compound, which has two hydrogen atoms on the pyridine ring, the ¹H NMR spectrum would show two distinct signals. The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms would cause these signals to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling between the protons and with the fluorine atom would result in complex splitting patterns, providing crucial information for their assignment.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table as experimental data is not available in the cited sources.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.5 - 8.0 | d | J(H-3, H-6) = ~2-3 |

| H-6 | 8.0 - 8.5 | d | J(H-6, H-3) = ~2-3, J(H-6, F-5) = ~1-2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. In this compound, five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly affected by the attached halogens. The carbons bonded directly to bromine, chlorine, and fluorine will exhibit characteristic shifts, and the carbon-fluorine coupling will be observable as splitting of the C-5 signal and potentially smaller couplings to other carbons.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted table as experimental data is not available in the cited sources.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-2 | 140 - 145 | - |

| C-3 | 120 - 125 | - |

| C-4 | 150 - 155 | - |

| C-5 | 155 - 160 | ¹J(C-F) = ~240-260 |

| C-6 | 115 - 120 | ²J(C-F) = ~20-30 |

Spectroscopic and Analytical Characterization of this compound

The comprehensive characterization of synthetic compounds is fundamental to verifying their identity, purity, and structural integrity. For this compound, a halogenated pyridine derivative of interest in chemical synthesis, a suite of advanced analytical methodologies is employed. These techniques provide detailed insights into its electronic properties, exact mass, and three-dimensional structure, and are crucial for monitoring its reactivity.

Spectroscopic Characterization and Advanced Analytical Methodologies

While this compound does not itself contain a phosphorus atom, ³¹P NMR spectroscopy is an invaluable tool for studying the mechanisms of its reactions, particularly in transition-metal-catalyzed cross-coupling processes. umb.edu Many such reactions, like Suzuki, Stille, or Buchwald-Hartwig couplings, employ phosphine (B1218219) ligands that coordinate to the metal center (e.g., palladium). sigmaaldrich.com

³¹P NMR spectroscopy directly probes the chemical environment of the phosphorus nucleus in these ligands. umb.edu The key measurable parameters are the chemical shift (δ) and coupling constants (J).

Chemical Shift (δ): The chemical shift of the ³¹P nucleus in a phosphine ligand changes significantly upon coordination to a metal center. Further changes occur during the stages of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By monitoring these shifts, researchers can identify key catalytic intermediates, such as the oxidative addition adduct formed between the palladium(0)-phosphine complex and this compound.

Coupling Constants (J): Phosphorus-phosphorus (³¹P-³¹P) coupling can reveal the number of phosphine ligands coordinated to the metal, while coupling to other NMR-active nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) provides information on the metal-ligand bonding. umb.edu

For instance, in a hypothetical palladium-catalyzed reaction, the change in the ³¹P chemical shift of a ligand like triphenylphosphine (B44618) upon reaction with this compound can confirm the formation of the oxidative addition complex and provide insights into its electronic properties. This makes ³¹P NMR a powerful indirect method for elucidating the reaction pathways of this fluoropyridine derivative. umb.edu

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. uni.lusigmaaldrich.com For heteroaromatic compounds like this compound, the absorption spectrum is typically characterized by two main types of transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital of the pyridine ring.

n → π* Transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π*-orbital.

The presence of halogen substituents (Br, Cl, F) on the pyridine ring influences the energy of these transitions through inductive and resonance effects, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. uni.lu The specific absorption profile of this compound would provide a characteristic fingerprint, useful for qualitative analysis and concentration measurements.

Fluorescence spectroscopy is complementary to UV-Vis absorption. After a molecule is promoted to an excited state, it can relax by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is highly sensitive to the molecule's structure and environment. While many pyridine derivatives are not strongly fluorescent, derivatization or complexation can sometimes enhance emission, providing a sensitive detection method. sigmaaldrich.com

High-resolution mass spectrometry (HR-ESI-MS) is a cornerstone technique for the definitive identification of newly synthesized compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of a compound's elemental formula. nih.govchemicalbook.com

For this compound (C₅H₂BrClFN), HR-ESI-MS would be used to measure the mass of its protonated molecular ion, [M+H]⁺. The presence of bromine and chlorine, both of which have multiple abundant isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a highly characteristic isotopic pattern in the mass spectrum. The theoretical m/z values for the most abundant isotopologues of the protonated molecule are detailed in the table below. The precise mass measurement and the unique isotopic cluster provide definitive confirmation of the compound's identity. nih.govchemicalbook.com

| Isotopologue Formula | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₅H₃⁷⁹Br³⁵ClFN | 208.9177 | 100.00 |

| C₅H₃⁸¹Br³⁵ClFN | 210.9157 | 97.28 |

| C₅H₃⁷⁹Br³⁷ClFN | 210.9148 | 32.50 |

| C₅H₃⁸¹Br³⁷ClFN | 212.9127 | 31.61 |

Liquid chromatography-mass spectrometry (LC-MS), and its high-performance variant (UPLC-MS), is a powerful hyphenated technique that separates components of a mixture before their detection by a mass spectrometer. umb.edu This method is indispensable for monitoring the progress of chemical reactions involving this compound.

In a typical application, such as a Suzuki coupling reaction to form a new carbon-carbon bond at the bromine-bearing position, small aliquots of the reaction mixture can be taken at various time points. sigmaaldrich.com The sample is injected into the LC system, where the starting material (this compound), the boronic acid reagent, the product, and any by-products are separated based on their differing affinities for the stationary phase of the LC column. As each component elutes from the column, it is ionized and detected by the mass spectrometer.

By tracking the decrease in the signal intensity for the m/z corresponding to the starting material and the simultaneous increase in the signal for the product's m/z, the reaction's conversion and kinetics can be accurately monitored. This allows for precise determination of reaction completion and optimization of reaction conditions such as temperature, time, and catalyst loading.

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not publicly available, analysis of a closely related structure, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, illustrates the detailed information that can be obtained.

In a crystallographic experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This analysis yields a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity.

Conformation: The spatial orientation of different parts of the molecule. For example, in the case of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 51.39 (5)°.

Crystal Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions like hydrogen bonds or van der Waals forces that govern the solid-state structure.

The table below presents example crystallographic data for the related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, demonstrating the type of data obtained from such a study. A similar analysis for this compound would provide unequivocal proof of its structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉BrFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (ų) | 1093.0 (2) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like 2-Bromo-4-chloro-5-fluoropyridine, DFT can predict a range of properties with a high degree of reliability.

Theoretical studies on similar halogenated pyridines and anilines have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ), to determine their optimized molecular geometries. mostwiedzy.plresearchgate.netnih.gov For this compound, it is anticipated that such calculations would reveal a planar pyridine (B92270) ring, with bond lengths and angles influenced by the electronic effects of the bromine, chlorine, and fluorine substituents. The varying electronegativity and size of these halogens would lead to specific distortions in the pyridine ring from its ideal hexagonal symmetry. For instance, studies on 2-halopyridines have shown a characteristic shortening of the N–C(2) bond upon halogen substitution. researchgate.net

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals, can also be elucidated. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. In related halogenated compounds, the locations of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netnih.govsigmaaldrich.com By calculating the harmonic frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for the definitive assignment of vibrational modes. For this compound, each vibrational mode, such as C-H stretching, C-C and C-N ring vibrations, and the characteristic vibrations of the C-Br, C-Cl, and C-F bonds, can be predicted. The calculated intensities of these vibrations further aid in the interpretation of experimental spectra. For example, in a study of 2-bromo-6-chloro-4-fluoroaniline, vibrational wavenumbers were computed at the B3LYP level, showing good agreement with experimental FTIR and FT-Raman spectra after scaling. researchgate.net

The stability and reactivity of this compound can be assessed through various descriptors derived from DFT calculations. The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a smaller gap suggests higher reactivity. chemrxiv.org Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule. researchgate.net For this compound, the nitrogen atom is expected to be a site of negative potential, while the regions around the hydrogen and halogen atoms will exhibit varying degrees of positive potential, influencing intermolecular interactions. researchgate.net

Quantum Chemical Analysis

Further quantum chemical methods provide deeper insights into the bonding and electronic interactions within the molecule.

Given the rigid, planar structure of the pyridine ring, this compound is not expected to have significant conformational isomers. The primary focus of stability analysis would be on the rotational barriers of any potential substituents, which are absent in this specific molecule. Therefore, a detailed conformational stability analysis is less relevant than for more flexible molecules. The optimized geometry obtained from DFT calculations would represent the global minimum energy conformation.

Reaction Mechanism Elucidation via Computational Modeling

Detailed computational modeling to elucidate the reaction mechanisms involving this compound has not been reported in the available scientific literature. Such studies, often employing methods like Density Functional Theory (DFT), would be instrumental in understanding the intricacies of its chemical transformations. For instance, theoretical investigations could predict the transition states and energy barriers for nucleophilic aromatic substitution reactions, which are common for halogenated pyridines. This would provide valuable insights into regioselectivity and reaction kinetics, guiding the synthesis of novel derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently applied in drug discovery to understand how a ligand might interact with a biological target.

Currently, there are no specific molecular docking studies published in the scientific literature that focus on this compound. While research on analogous compounds exists, showing how structurally similar molecules interact with biological targets like enzymes, this specific molecule has not been the subject of such investigations. Docking studies on this compound could reveal potential biological activities by predicting its binding affinity and mode of interaction with various protein active sites.

Applications in Advanced Chemical Systems

Medicinal Chemistry Research

In medicinal chemistry, the pyridine (B92270) scaffold is a well-established core structure found in numerous therapeutic agents. The introduction of multiple halogen atoms, as seen in 2-Bromo-4-chloro-5-fluoropyridine, offers chemists a powerful tool to fine-tune the pharmacological properties of new molecules. Fluorine, in particular, is often used to enhance metabolic stability and binding affinity. smolecule.com

This compound serves as a crucial starting material or intermediate in the synthesis of complex, biologically active compounds. Its utility is prominently featured in patent literature for the development of novel therapeutics.

For instance, this compound has been utilized in the synthesis of modulators of TNF alpha activity. google.com In one patented synthetic route, this compound undergoes a Stille coupling reaction as a key step to create more complex intermediates designed to treat TNF alpha-mediated disorders. google.com

Furthermore, it is a documented precursor in the creation of 5-azaindazole derivatives. google.com These derivatives have been identified as highly effective dual A₂A/A₂B adenosine (B11128) receptor antagonists, which are being investigated for the treatment of hyperproliferative diseases like cancer, as well as infectious diseases. google.com The synthesis involves reacting this compound with other reagents to construct the final bioactive molecule. google.com

Table 1: Examples of Pharmacologically Active Compounds Derived from this compound

| Target Compound Class | Therapeutic Target | Indicated Use | Reference |

| Substituted Bicyclic Heterocycles | TNF alpha | TNF alpha-mediated disorders (e.g., inflammatory diseases) | google.com |

| 5-Azaindazole Derivatives | A₂A/A₂B Adenosine Receptors | Hyperproliferative and infectious diseases (e.g., cancer) | google.com |

Structure-Activity Relationship (SAR) Studies of Pyridine-Containing Analogues

The unique structure of this compound, with three different halogens at distinct positions, makes it an ideal scaffold for structure-activity relationship (SAR) studies. The bromine atom at the 2-position, the chlorine at the 4-position, and the fluorine at the 5-position each provide a site for selective chemical modification. smolecule.com Chemists can systematically replace or modify these halogens to investigate how such changes impact the biological activity of the resulting analogues.

For example, the bromine atom is often targeted for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of other chemical groups. The differential reactivity of the C-Br and C-Cl bonds can be exploited to perform sequential and site-selective modifications, creating a library of related compounds. This systematic approach is fundamental to SAR exploration, helping researchers to identify the specific structural features required for optimal potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. This compound has proven to be a valuable building block in this area. As detailed in patent literature, its derivatives are being developed as potent antagonists for specific biological targets. google.com

The 5-azaindazole derivatives synthesized from this pyridine are designed to be highly effective inhibitors of both the A₂A and A₂B adenosine receptors. google.com Similarly, the TNF alpha modulators derived from this compound are intended to inhibit or alter the biological pathway of this key inflammatory cytokine. google.com The ability to use this compound to construct molecules that bind to and inhibit such crucial biological targets underscores its importance as a drug lead precursor.

Fragment-based drug design (FBDD) is a modern approach to drug discovery that uses small, low-complexity molecules—or "fragments"—as starting points for building potent drug candidates. This compound possesses many of the ideal characteristics of a high-value fragment or scaffold for FBDD.

Its rigid pyridine core presents a well-defined three-dimensional shape for interacting with protein binding sites. The multiple halogen substituents provide vectors for controlled chemical elaboration and offer specific interaction points, such as halogen bonding, which can enhance binding affinity. smolecule.com The compound's molecular weight and complexity are within the range typically sought for fragment libraries. Its versatile reactivity allows for the subsequent linking or growing of fragments into more complex, drug-like molecules, making it a powerful tool in the FBDD arsenal.

Agrochemical Development

The field of agrochemical research continually seeks novel active ingredients for pesticides and herbicides that offer improved efficacy and better environmental profiles. Halogenated pyridines are a well-established class of intermediates in the synthesis of these products. lookchem.com this compound, as a member of this class, is recognized as a versatile intermediate for creating new agrochemicals. lookchem.comcymitquimica.com

The incorporation of fluorine and other halogens into a molecule can significantly enhance its biological activity. Structurally related compounds are employed in the synthesis of novel herbicides and insecticides. The unique substitution pattern of this compound allows for the creation of diverse molecular structures, which can be screened for potent and selective agrochemical activity.

Materials Science and Optoelectronic Applications

While the primary application of this compound appears to be in the life sciences, its structural features also make it a candidate for applications in materials science. Chemical suppliers categorize the compound under "Materials Science" and as a "Material Building Block," indicating its potential use in synthesizing new materials. 001chemical.combldpharm.com

For example, related halogenated and nitrated pyridine derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties conferred by the electron-deficient pyridine ring and the electronegative halogens can be harnessed to create materials with specific conductivity or optical characteristics. Although specific applications of this compound in this area are not extensively documented, its structure is analogous to other building blocks used for functional organic materials.

Synthesis of Ligands for Metal Complexes

The presence of multiple halogen atoms on the pyridine core of this compound makes it a valuable precursor for the synthesis of sophisticated ligands for metal complexes. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions.

Notably, this compound is utilized in palladium-catalyzed reactions to introduce nitrogen-containing substituents, a key step in building multidentate ligands. For instance, in a patented synthesis, this compound is reacted with tert-butyl carbamate (B1207046) in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a phosphine (B1218219) ligand like Xantphos. google.com This reaction selectively substitutes the bromine atom, leading to the formation of an N-protected aminopyridine, a common structural motif in ligand design. This intermediate can be further elaborated to create ligands for a variety of metal-catalyzed processes.

The general utility of halogenated pyridines in forming ligands for metal complexes is well-established, as they are crucial building blocks for pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov While specific examples for this compound in creating bipyridine or other widely used ligand families are not extensively detailed in peer-reviewed literature, its application in patent literature underscores its potential in generating novel ligand structures. google.com

Development of Functional Organic Materials

Functional organic materials, with applications ranging from electronics to pharmaceuticals, often rely on precisely substituted aromatic and heterocyclic cores. This compound serves as a key starting material for such molecules due to the versatility of its halogenated positions, which are amenable to Suzuki-Miyaura and other cross-coupling reactions.

The replacement of a nitro group with a chlorine atom at the 4-position, as seen in this compound, reduces the electron-withdrawing effect, influencing its reactivity in coupling reactions. Patent literature demonstrates its role in the synthesis of complex imidazopyridine compounds, which are investigated for their medicinal applications. google.com In one such synthesis, the initial coupling product of this compound is further modified through a series of reactions to build a complex heterocyclic system, highlighting its role as a foundational building block. google.com

Another patented application involves the use of this compound to prepare 1-(4-chloro-5-fluoropyridin-2-yl)ethan-1-one. google.com This ketone derivative is a versatile intermediate that can be further functionalized to create a wide array of organic molecules with potential applications in materials science and pharmaceuticals.

Chiral Systems for Circularly Polarized Luminescence (CPL)

Circularly polarized luminescence (CPL) is a property of chiral molecules that has potential applications in 3D displays, optical data storage, and bio-imaging. The development of small organic molecules with strong CPL activity is an active area of research. Chiral pyridine-derived ligands are known to be effective in creating metal complexes and organic structures that exhibit CPL. acs.orgrsc.orgacs.org These systems often derive their chirality from chiral scaffolds attached to the pyridine unit.

While halogenated pyridines are common starting points for the synthesis of such chiral ligands, a direct and documented application of this compound for the specific purpose of creating CPL-active chiral systems is not prominently featured in current scientific literature. The synthesis of chiral ligands often involves introducing chiral auxiliaries to a pyridine core, a process where a versatile starting material like this compound could theoretically be employed. However, specific research detailing this pathway for CPL applications has yet to be published.

Organoiridium Complexes for Optoelectronic Applications

Organoiridium complexes are at the forefront of research for optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs), due to their high phosphorescence quantum yields. The electronic properties of these complexes can be finely tuned by modifying the ligands. Fluorinated pyridine ligands are commonly used to influence the emission color and efficiency of these complexes.

Reagents for Halogenating Reactions

The development of selective and efficient halogenating reagents is crucial for modern organic synthesis. While this compound is itself a halogenated compound, its direct use as a reagent to introduce halogens into other molecules is not its primary application. Instead, pyridine derivatives can be used to construct more complex halogenating agents. For instance, bis(pyridine) ligands synthesized from 2-bromo-4-fluoropyridine (B1291336) have been shown to stabilize iodine cations, forming reagents capable of halogenation. researchgate.net

The field of pyridine halogenation is extensive, with various methods developed to selectively introduce halogens at different positions on the pyridine ring. nih.govnih.govmountainscholar.org These methods often involve the transformation of the pyridine into an activated intermediate, such as an N-oxide or a phosphonium (B103445) salt, followed by reaction with a halide source. nih.govresearchgate.netnih.govchemrxiv.org However, there is no evidence in the reviewed literature to suggest that this compound is itself employed as a reagent for such halogenating reactions. Its value lies in its role as a multi-functional building block rather than a direct halogen source.

Intermolecular Interactions and Supramolecular Assembly

Analysis of Halogen Bonding Interactions

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In the case of 2-Bromo-4-chloro-5-fluoropyridine, the bromine and chlorine atoms attached to the electron-deficient pyridine (B92270) ring are potential halogen bond donors.

The electron-withdrawing nature of the nitrogen atom and the fluorine substituent in the pyridine ring enhances the electrophilic character of the bromine and chlorine atoms. This effect, quantified by positive Hammett substituent constants for halogens like chlorine (σₚ = +0.23) and bromine (σₚ = +0.26), increases the likelihood and strength of halogen bond formation. Studies on analogous halogenated pyridinium (B92312) salts have shown a significant increase in the incidence of halogen bonding upon protonation or alkylation of the pyridine nitrogen, a consequence of the enhanced electron deficiency of the ring. nih.gov

In a crystalline lattice of pure this compound, the most likely halogen bond acceptor is the nitrogen atom of a neighboring pyridine ring. This would lead to the formation of C—Br···N or C—Cl···N halogen bonds. The strength of these interactions generally follows the order I > Br > Cl > F, suggesting that the bromine atom would be the more potent halogen bond donor compared to the chlorine atom. In the crystal structures of related dihalopyridines complexed with silver(I) nitrate, halogen···halogen interactions are also observed, indicating that these can be a competing or complementary force in the crystal packing. rsc.org

Furthermore, in co-crystals or solvates, other Lewis bases, such as oxygen or sulfur atoms from solvent molecules or co-formers, could act as halogen bond acceptors. The geometry of these interactions is typically linear, with the angle approaching 180°.

Investigation of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal engineering of many organic molecules. In its pure form, this compound lacks a conventional hydrogen bond donor (i.e., a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen). The pyridine nitrogen can act as a hydrogen bond acceptor.

Therefore, significant hydrogen bonding networks are not expected in the crystal structure of the pure compound. However, the presence of even weak C—H···N or C—H···F hydrogen bonds cannot be entirely ruled out, as the acidity of the aromatic C-H bonds is slightly increased by the electron-withdrawing halogen substituents.

In the context of co-crystals, where a hydrogen bond donor is introduced, the pyridine nitrogen of this compound would be a prime candidate for forming strong hydrogen bonds. For instance, in the crystal structure of 2-bromo-4-hydroxypyridine, which exists in its pyridone tautomeric form, strong N—H···O hydrogen bonds link the molecules into chains. Similarly, studies on pyridine-ammonia complexes have demonstrated the formation of stable N—H···N hydrogen bonds. These examples underscore the potential of the pyridine nitrogen in this compound to participate in robust hydrogen bonding networks when a suitable donor is available.

Role of Noncovalent Interactions in Crystal Packing and Supramolecular Architectures

One of the most significant of these is likely to be π-π stacking interactions between the aromatic pyridine rings. In many aromatic systems, these interactions, with centroid-to-centroid distances typically around 3.5 Å, are a major contributor to the cohesive energy of the crystal. For example, in a related bromo-chloro-substituted Schiff base, π-π stacking with a centroid distance of approximately 3.64 Å was observed to contribute to the crystal's stability. The electron-deficient nature of the perhalogenated pyridine ring might favor offset-stacked or sandwich-herringbone arrangements to minimize electrostatic repulsion.

Future Research Directions and Perspectives

Expanding the Scope of Regioselective Functionalization

The distinct reactivity of the bromo, chloro, and fluoro substituents on the pyridine (B92270) ring of 2-bromo-4-chloro-5-fluoropyridine allows for a high degree of control in chemical transformations. Future research will likely focus on further exploiting these differences to achieve even more complex and precise molecular architectures.

The selective amination of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, has demonstrated the feasibility of regioselective functionalization. In this case, catalytic amination using a palladium catalyst and a specific ligand, Xantphos, resulted in the exclusive substitution of the bromide group. chemicalbook.comnih.gov Conversely, under neat conditions without a palladium catalyst, substitution occurred preferentially at the 2-chloro position. chemicalbook.comnih.gov Furthermore, nucleophilic aromatic substitution (SNAr) conditions allowed for the selective replacement of the 3-fluoro group. chemicalbook.comnih.gov These findings provide a strong foundation for exploring similar regioselective transformations on this compound.

Future investigations will likely delve into a broader range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce diverse carbon and heteroatom-based functionalities at specific positions. For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated, paving the way for similar explorations with this compound to access novel alkynylpyridine derivatives. soton.ac.uk

The following table summarizes the potential for regioselective functionalization based on studies of similar compounds:

| Position | Halogen | Potential Reaction Type | Reagents/Catalyst System (based on analogous compounds) | Potential Product Class |

| 2 | Bromo | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Arylpyridines |

| 2 | Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysis | Alkynylpyridines |

| 2 | Bromo | Buchwald-Hartwig Amination | Amines, Pd/ligand catalysis | Aminopyridines |

| 4 | Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles | Ether or amine substituted pyridines |

| 5 | Fluoro | Nucleophilic Aromatic Substitution | Potent nucleophiles under forcing conditions | Functionalized pyridines |

Development of Novel Catalytic Systems for Pyridine Derivatization

The development of new and more efficient catalytic systems is crucial for advancing the derivatization of polysubstituted pyridines. While existing palladium-based catalysts have shown promise, future research will aim to identify novel catalysts with enhanced activity, selectivity, and broader substrate scope, particularly for challenging transformations.

For instance, the regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines has been shown to be catalyst-controlled. The use of a palladium catalyst with a monodentate ligand favored alkynylation at the C2-I bond, while a catalyst with a bidentate or electron-rich monodentate phosphine (B1218219) ligand switched the selectivity to the C8-position. rsc.org This highlights the potential for ligand design to steer the regiochemical outcome of cross-coupling reactions on polyhalogenated heterocycles like this compound.

Future efforts may focus on:

Ligand-Controlled Selectivity: Designing new phosphine, N-heterocyclic carbene (NHC), or other ligands that can precisely control the site of reaction on the pyridine ring.

Alternative Metal Catalysis: Exploring the use of other transition metals, such as nickel, copper, or iron, which may offer different reactivity profiles and cost advantages over palladium.

Nanocatalysis: Investigating the use of metallic nanoparticles as catalysts, which can exhibit high activity and recyclability.

Rational Design of Pyridine-Based Compounds with Tuned Biological Activities

The unique electronic properties conferred by the bromo, chloro, and fluoro substituents make this compound an attractive starting material for the synthesis of biologically active compounds. The strategic placement of these halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

For example, derivatives of 5-bromo-2-chloropyrimidin-4-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.net The presence and position of the halogen atoms were found to be critical for the observed biological effects. Similarly, 2-bromo-5-fluoropyridine (B41290) has been utilized in the synthesis of mGluR5 antagonists for potential use in treating neuropathic pain. chemicalbook.com

Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridine ring, starting from this compound, to understand how each halogen contributes to the biological activity of the resulting compounds.

Molecular Modeling and Computational Chemistry: Using computational tools to predict the binding of designed molecules to specific protein targets and to guide the synthesis of compounds with enhanced potency and selectivity.

Synthesis of Novel Heterocyclic Systems: Utilizing this compound as a scaffold to construct more complex heterocyclic systems with potential therapeutic applications. A closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been highlighted as a valuable building block for creating pentasubstituted pyridines for medicinal chemistry research. nih.gov

Exploration of New Applications in Emerging Technologies

Beyond pharmaceuticals and agrochemicals, the unique electronic and photophysical properties of functionalized pyridine derivatives make them promising candidates for applications in emerging technologies.

Derivatives of 2-bromo-4-fluoropyridine (B1291336) have been used to synthesize Janus-type organoiridium complexes that exhibit potential for use in Organic Light-Emitting Diodes (OLEDs). ossila.com These complexes possess both hole- and electron-transporting moieties, a desirable feature for efficient OLED devices. The ability to selectively functionalize the different halogen positions of this compound could allow for the fine-tuning of the electronic properties of such materials.

Future research could explore the use of derivatives of this compound in:

Organic Electronics: As components of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Functional Materials: For the development of liquid crystals, dyes, and other materials with specific optical or electronic properties.

Chemical Probes: As fluorescent probes for bioimaging or as tools to study biological processes.

The selective introduction of different functional groups at the bromine, chlorine, and fluorine positions can be used to modulate the HOMO and LUMO energy levels of the resulting molecules, a critical factor in the design of materials for organic electronics.

常见问题

Basic Research Questions

Q. How can I optimize reaction conditions for synthesizing 2-bromo-4-chloro-5-fluoropyridine while minimizing byproducts?

- Methodological Answer : Use regioselective halogenation strategies. For bromination, N-bromosuccinimide (NBS) in a radical-initiated system (e.g., AIBN in CCl₄) under reflux ensures controlled substitution at the 2-position . Chlorination at the 4-position can be achieved via electrophilic aromatic substitution using Cl₂ or SO₂Cl₂, with temperature modulation (0–25°C) to avoid overhalogenation. Fluorination at the 5-position typically employs KF or CsF in polar aprotic solvents (e.g., DMF) under anhydrous conditions . Monitor reaction progress via TLC or GC-MS to identify intermediates and optimize stoichiometry.

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For crystallographic validation, use single-crystal X-ray diffraction (SHELX-2018 for refinement ). Assign fluorine signals via ¹⁹F NMR (δ range: −110 to −150 ppm for pyridyl-F) and cross-validate with DFT-calculated chemical shifts. ORTEP-III is recommended for visualizing crystallographic thermal ellipsoids .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity . Store the compound in amber glass vials under inert gas (Ar/N₂) to prevent degradation. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ before incineration) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Br (ortho), Cl (meta), and F (para) create a polarized π-system, enhancing oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (3:1) at 80°C. Kinetic studies show Cl at the 4-position slows transmetallation due to steric hindrance, requiring longer reaction times (24–48 hr) . Monitor regioselectivity via X-ray crystallography of coupled products .

Q. How can I resolve contradictions in reported crystallographic data for halogenated pyridine derivatives?

- Methodological Answer : Cross-validate datasets using multiple refinement software (SHELXL vs. Olex2) . For ambiguous thermal parameters, employ Hirshfeld surface analysis to distinguish static disorder from dynamic motion. Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify systematic errors .

Q. What computational methods predict the regioselectivity of nucleophilic substitution in this compound?

- Methodological Answer : Use Fukui indices (NBO analysis) to map electrophilic sites. DFT calculations (M06-2X/def2-TZVP) show the 2-bromo position has the highest f⁻ index (0.45), favoring SNAr reactions. Solvent effects (PCM model) further modulate reactivity—DMSO increases activation barriers by 5 kcal/mol compared to DCM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。